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Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists,

and drug development professionals on the synthesis, characterization, and application of 5-(4-
methoxyphenyl)nicotinic acid. Nicotinic acid (also known as niacin or vitamin B3) and its

derivatives are established pharmacophores in medicinal chemistry, recognized for a wide

range of biological activities.[1][2] This guide details a robust protocol for the synthesis of 5-(4-
methoxyphenyl)nicotinic acid via the Suzuki-Miyaura cross-coupling reaction, outlines

methods for its analytical characterization, and explores its potential applications as a pivotal

scaffold in the discovery of novel therapeutics for inflammatory diseases, dyslipidemia, and

oncology.[3][4]

Introduction: The Value of the Nicotinic Acid
Scaffold
Nicotinic acid, a pyridine-3-carboxylic acid, is an essential human nutrient (Vitamin B3) and a

well-established therapeutic agent.[5][6] In pharmacological doses, it effectively modulates lipid

profiles, notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-

density lipoprotein (LDL) cholesterol and triglycerides.[4][7] Its primary mechanism for lipid

modification involves agonizing the G protein-coupled receptor GPR109A (HCAR2), which is

highly expressed in adipocytes.[4][8]
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Beyond its role in lipid metabolism, the nicotinic acid framework serves as a "privileged

scaffold" in medicinal chemistry. Its derivatives have been explored for a multitude of

therapeutic applications, including:

Anti-inflammatory and Analgesic Effects[9][10][11]

Anticancer Properties[3]

Neuroprotection[2]

Vasodilation[1]

Antituberculosis Activity[12]

The derivatization of the pyridine ring allows for the fine-tuning of pharmacological properties.

The introduction of an aryl group, such as a 4-methoxyphenyl ring at the 5-position, creates 5-
(4-methoxyphenyl)nicotinic acid. This modification significantly alters the molecule's spatial

and electronic properties, opening new avenues for protein-ligand interactions and offering a

versatile starting point for the generation of compound libraries for high-throughput screening.

Figure 1: Potential therapeutic avenues for derivatives of the 5-(4-methoxyphenyl)nicotinic
acid scaffold.

Physicochemical & Computational Properties
A summary of the key properties of 5-(4-methoxyphenyl)nicotinic acid is provided below.

These values are essential for experimental design, including solvent selection and preliminary

assessment of drug-like properties.
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Property Value Source

CAS Number 887973-52-6 [13]

Molecular Formula C₁₃H₁₁NO₃ [13][14]

Molecular Weight 229.23 g/mol [13]

Boiling Point (Predicted) 450.0 ± 40.0 °C [15]

Density (Predicted) 1.242 ± 0.06 g/cm³ [15]

TPSA (Topological Polar

Surface Area)
59.42 Å² [13]

LogP (Predicted) 2.4554 [13]

Hydrogen Bond Acceptors 3 [13]

Hydrogen Bond Donors 1 [13]

Rotatable Bonds 3 [13]

Synthesis Protocol: Palladium-Catalyzed Suzuki-
Miyaura Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most efficiently

achieved via a Suzuki-Miyaura cross-coupling reaction.[16][17] This method is widely favored

due to its mild reaction conditions, tolerance of various functional groups, and the commercial

availability of the required boronic acids.[17][18]

Rationale for Component Selection
Precursors: 5-Bromonicotinic acid is selected as the aryl halide. The bromine atom at the 5-

position is susceptible to oxidative addition by the palladium catalyst. 4-

Methoxyphenylboronic acid serves as the organoboron nucleophile.

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and

commonly used catalyst for this transformation.[16] It initiates the catalytic cycle by

undergoing oxidative addition to the C-Br bond.
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Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is

crucial.[16][18] It activates the boronic acid by forming a more nucleophilic boronate

complex, which facilitates the transmetalation step in the catalytic cycle.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a mixture of dioxane

and water is typically used to ensure the solubility of all reactants and reagents.[16]

Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and

deactivate the Pd(0) catalyst.

Reaction Setup Reaction & Work-up Purification & Analysis

1. Combine Reactants
- 5-Bromonicotinic Acid

- 4-Methoxyphenylboronic Acid
- Base (e.g., K₃PO₄)

2. Inert Atmosphere
- Evacuate & backfill flask
- Use Argon or Nitrogen

3. Add Catalyst & Solvent
- Pd(PPh₃)₄

- Degassed DMF

4. Heat & Stir
- 80-100 °C

- Monitor by TLC/LC-MS

5. Aqueous Work-up
- Dilute with H₂O

- Acidify to pH 3-4 with HCl

6. Isolate Product
- Filter precipitate

- Wash with H₂O & dry

7. Purify Crude Product
- Recrystallization or

- Column Chromatography

8. Characterize
- NMR (¹H, ¹³C)

- Mass Spectrometry
- HPLC

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the synthesis and purification of 5-(4-
methoxyphenyl)nicotinic acid.

Detailed Experimental Protocol
Reaction Setup:

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0

eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[16]

Seal the flask with a rubber septum.

Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this

cycle three times to ensure an oxygen-free atmosphere.[16]

Reagent Addition:

Under a positive pressure of Argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
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Add degassed N,N-Dimethylformamide (DMF) via syringe to achieve a suitable

concentration (e.g., 0.1 M with respect to the limiting reagent).

Reaction Execution:

Place the flask in a preheated oil bath at 80-100 °C.

Stir the mixture vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromonicotinic

acid) is consumed (typically 12-24 hours).

Work-up and Isolation:

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF).

Stir and adjust the pH to ~3-4 by the dropwise addition of 1M HCl. This will protonate the

carboxylic acid and cause the product to precipitate.[16]

Collect the resulting solid by vacuum filtration.

Wash the solid thoroughly with water to remove inorganic salts, followed by a small

amount of cold diethyl ether to remove non-polar impurities.

Dry the crude product under vacuum.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of the synthesized 5-(4-methoxyphenyl)nicotinic
acid, a panel of standard analytical techniques must be employed. This is a non-negotiable
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step for ensuring the validity of subsequent biological data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure. The proton NMR should show characteristic signals for the aromatic

protons on both the pyridine and phenyl rings, the methoxy group protons (a singlet around

3.8 ppm), and the carboxylic acid proton (a broad singlet).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact mass and elemental composition (C₁₃H₁₁NO₃).[19]

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of

the compound. A standard method involves a C18 reverse-phase column with a gradient

elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection by

UV spectroscopy. Purity should ideally be ≥95% for use in biological assays.

Quantitative Analysis: For pharmaceutical preparations, established methods for quantifying

nicotinic acid, such as those involving cyanogen bromide and ammonia for colorimetric

determination, can be adapted.[20]

Protocol: Preliminary In Vitro Biological Evaluation
Given the known anti-inflammatory properties of nicotinic acid derivatives, a primary screening

assay to evaluate the anti-inflammatory potential of 5-(4-methoxyphenyl)nicotinic acid is

presented below.[10][19] This protocol measures the compound's ability to inhibit the

production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-

stimulated macrophage cells.

Griess Assay for Nitric Oxide (NO) Inhibition in RAW
264.7 Macrophages
Objective: To determine if 5-(4-methoxyphenyl)nicotinic acid can suppress the inflammatory

response in vitro.

Materials:

RAW 264.7 murine macrophage cell line
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DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

5-(4-methoxyphenyl)nicotinic acid (test compound), stock solution in DMSO

Lipopolysaccharide (LPS) from E. coli

Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-

Naphthyl)ethylenediamine dihydrochloride solution)

Sodium Nitrite (NaNO₂) for standard curve

96-well cell culture plates

Procedure:

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in

100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment:

Prepare serial dilutions of the test compound in DMEM (e.g., 100, 50, 25, 12.5, 6.25 µM).

Ensure the final DMSO concentration in all wells is ≤0.5%.

Remove the old media from the cells and add 100 µL of the compound dilutions.

Include "vehicle control" wells (DMSO only) and "untreated" wells (media only).

Pre-incubate the cells with the compound for 1 hour.

Inflammatory Stimulation:

Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the

"untreated" wells.

Incubate the plate for another 24 hours.

Nitrite Measurement (Griess Assay):

Prepare a sodium nitrite standard curve (e.g., 100 µM down to 0 µM) in DMEM.
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After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-

well plate.

Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room

temperature, protected from light.

Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes.

Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

Calculate the nitrite concentration in each sample using the standard curve.

Determine the percentage of NO inhibition for each compound concentration relative to

the LPS-stimulated vehicle control.

Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO

production).

Self-Validation: It is crucial to run a concurrent cell viability assay (e.g., MTT or

PrestoBlue) to ensure that the observed NO inhibition is not due to cytotoxicity.[19]

Conclusion and Future Directions
5-(4-methoxyphenyl)nicotinic acid represents a valuable and highly accessible chemical

scaffold for drug discovery. The robust and well-documented Suzuki-Miyaura coupling provides

a reliable route for its synthesis.[16] Its structural similarity to a class of compounds with proven

pharmacological relevance makes it an attractive starting point for developing novel inhibitors

and modulators of various biological targets.[1][3] Future work should focus on generating a

library of derivatives by modifying the carboxylic acid (e.g., creating amides, esters) and

exploring substitutions on the methoxyphenyl ring to build structure-activity relationships (SAR)

for targets involved in inflammatory, metabolic, and proliferative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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